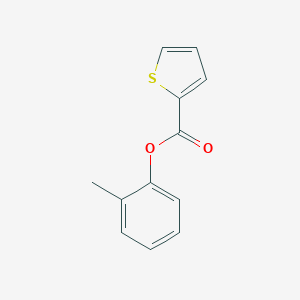
2-Methylphenyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylphenyl 2-thiophenecarboxylate, also known as MPTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTC is a thiophene derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-Methylphenyl 2-thiophenecarboxylate is not fully understood. However, it has been suggested that 2-Methylphenyl 2-thiophenecarboxylate induces apoptosis in cancer cells by activating the caspase pathway. 2-Methylphenyl 2-thiophenecarboxylate has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
2-Methylphenyl 2-thiophenecarboxylate has been shown to have various biochemical and physiological effects. In cancer cells, 2-Methylphenyl 2-thiophenecarboxylate induces apoptosis and inhibits cell proliferation. 2-Methylphenyl 2-thiophenecarboxylate has also been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. In addition, 2-Methylphenyl 2-thiophenecarboxylate has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methylphenyl 2-thiophenecarboxylate in lab experiments is its potential applications in various fields, including cancer research, drug discovery, and materials science. 2-Methylphenyl 2-thiophenecarboxylate is also relatively easy to synthesize using different methods. However, one of the limitations of using 2-Methylphenyl 2-thiophenecarboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of 2-Methylphenyl 2-thiophenecarboxylate.
Zukünftige Richtungen
There are several future directions for the study of 2-Methylphenyl 2-thiophenecarboxylate. In cancer research, further studies are needed to determine the optimal dosage and safety profile of 2-Methylphenyl 2-thiophenecarboxylate in vivo. In drug discovery, 2-Methylphenyl 2-thiophenecarboxylate can be used as a building block for the synthesis of new drug candidates. In materials science, 2-Methylphenyl 2-thiophenecarboxylate can be used as a building block for the synthesis of functional materials with potential applications in electronics and optoelectronics. Further studies are also needed to determine the mechanism of action of 2-Methylphenyl 2-thiophenecarboxylate and its potential applications in other fields.
Conclusion:
In conclusion, 2-Methylphenyl 2-thiophenecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. 2-Methylphenyl 2-thiophenecarboxylate can be synthesized using different methods and has been studied for its potential applications in cancer research, drug discovery, and materials science. 2-Methylphenyl 2-thiophenecarboxylate has various biochemical and physiological effects and has both advantages and limitations for lab experiments. Further studies are needed to determine the optimal dosage and safety profile of 2-Methylphenyl 2-thiophenecarboxylate and its potential applications in other fields.
Synthesemethoden
2-Methylphenyl 2-thiophenecarboxylate can be synthesized using different methods, including the reaction of 2-methylphenol with thiophene-2-carboxylic acid and thionyl chloride. Another method involves the reaction of 2-methylphenol with thiophene-2-carboxylic acid and oxalyl chloride. The yield and purity of 2-Methylphenyl 2-thiophenecarboxylate depend on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
2-Methylphenyl 2-thiophenecarboxylate has been studied for its potential applications in various fields, including cancer research, drug discovery, and materials science. In cancer research, 2-Methylphenyl 2-thiophenecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis. 2-Methylphenyl 2-thiophenecarboxylate has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, 2-Methylphenyl 2-thiophenecarboxylate has been used as a building block for the synthesis of functional materials.
Eigenschaften
Molekularformel |
C12H10O2S |
|---|---|
Molekulargewicht |
218.27 g/mol |
IUPAC-Name |
(2-methylphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C12H10O2S/c1-9-5-2-3-6-10(9)14-12(13)11-7-4-8-15-11/h2-8H,1H3 |
InChI-Schlüssel |
GMPPUOGQRVKMAE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=CS2 |
Kanonische SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




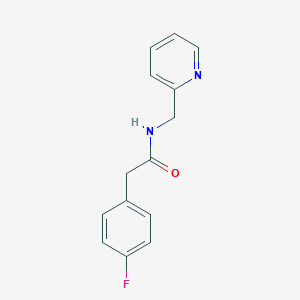
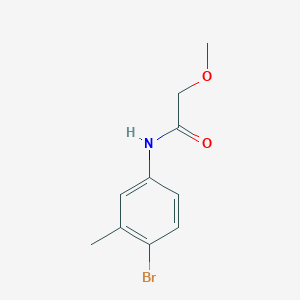

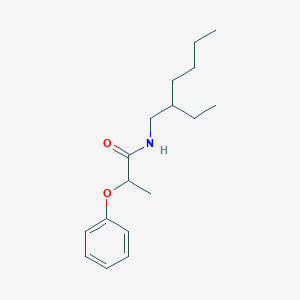
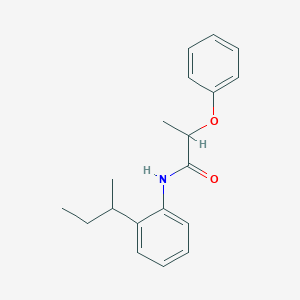

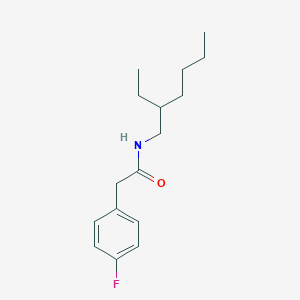

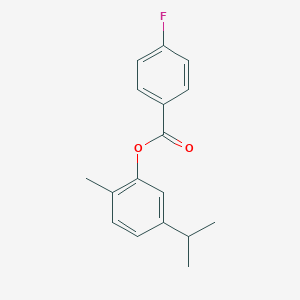

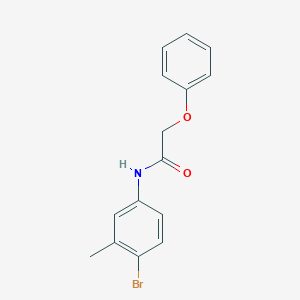
![Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate](/img/structure/B291006.png)
![N-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B291007.png)